1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with a sec-butylbenzyl group and an ethanol moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multiple steps, starting with the construction of the benzimidazole ring. Common synthetic routes include:
Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate: This step forms the benzimidazole core.
Alkylation with sec-butylbenzyl halide: The benzimidazole core is then alkylated with sec-butylbenzyl halide under basic conditions to introduce the sec-butylbenzyl group.
Addition of ethanol moiety: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, typically using ethanol and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The sec-butylbenzyl group and ethanol moiety may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12 and used in treating parasitic diseases.
Thiabendazole: A well-known anthelmintic agent.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-4-14(2)17-11-9-16(10-12-17)13-22-19-8-6-5-7-18(19)21-20(22)15(3)23/h5-12,14-15,23H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGKULNXBLBYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.